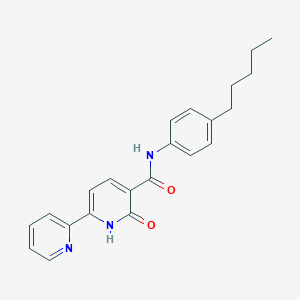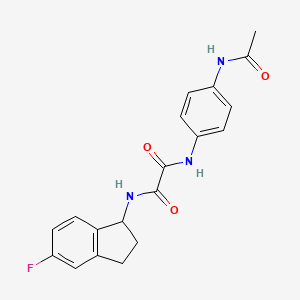![molecular formula C22H26N2O3 B7532270 1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7532270.png)
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea, also known as DPCMU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of urea derivatives and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea inhibits PKC by binding to the catalytic domain of the enzyme and preventing its activation. This results in the inhibition of downstream signaling pathways that are regulated by PKC, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of inflammatory diseases. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea in lab experiments is its selectivity for PKC. This allows researchers to specifically investigate the role of PKC in cellular processes without interfering with other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for the use of 1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its neuroprotective effects in more detail and investigate its potential as a treatment for neurodegenerative diseases. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea involves the reaction of 4-hydroxycoumarin with 2-phenyloxirane in the presence of a base to form the intermediate product, 1-(2-phenyloxiran-3-yl)-3-(4-hydroxyphenyl)urea. This intermediate is then reacted with methyl isocyanate to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea has been extensively used in scientific research as a tool to investigate the role of protein kinase C (PKC) in cellular signaling pathways. It has been found to be a potent and selective inhibitor of PKC, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been used to study the role of PKC in cancer, neurodegenerative diseases, and cardiovascular diseases.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(24-19-12-14-26-20-11-5-4-10-18(19)20)23-15-17-9-6-13-27-21(17)16-7-2-1-3-8-16/h1-5,7-8,10-11,17,19,21H,6,9,12-15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFTZCJBSUGBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)CNC(=O)NC3CCOC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)


![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)

![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532260.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7532264.png)
